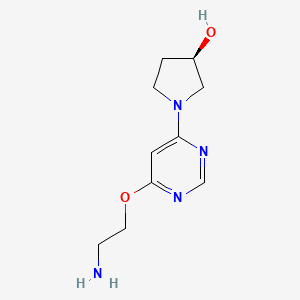
(R)-1-(6-(2-aminoethoxy)pyrimidin-4-yl)pyrrolidin-3-ol
Overview
Description
(R)-1-(6-(2-aminoethoxy)pyrimidin-4-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C10H16N4O2 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(R)-1-(6-(2-aminoethoxy)pyrimidin-4-yl)pyrrolidin-3-ol, a compound characterized by its unique pyrrolidine and pyrimidine structures, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical strategies to achieve the desired chiral configuration. The synthetic pathway often includes the formation of the pyrrolidine ring followed by the introduction of the pyrimidine moiety via nucleophilic substitution reactions.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer activity. For instance, a related study assessed the anticancer properties of various pyrrolidine derivatives using the A549 human lung adenocarcinoma model. These compounds were evaluated for their cytotoxic effects compared to cisplatin, a standard chemotherapeutic agent. The results demonstrated structure-dependent anticancer activity, with specific substitutions enhancing efficacy against cancer cells while maintaining lower toxicity towards non-cancerous cells .
Neuroprotective Effects
Compounds similar to this compound have shown promise in neuroprotection. For example, certain derivatives are capable of inhibiting acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
The biological mechanisms underlying the activity of this compound involve interactions with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as AChE and other kinases, affecting neurotransmitter levels and cellular signaling pathways.
- Cell Cycle Modulation : By influencing cell cycle regulators, these compounds can induce apoptosis in cancer cells while sparing normal cells.
Case Study 1: Anticancer Activity
In a comparative study involving multiple pyrrolidine derivatives, it was found that specific modifications on the pyrimidine ring significantly enhanced anticancer activity against A549 cells. Compounds with halogen substitutions exhibited reduced cell viability in a dose-dependent manner .
| Compound | Structure | Viability (%) at 100 µM |
|---|---|---|
| 1 | R1 | 78 |
| 2 | R2 | 64 |
| 3 | R3 | 61 |
Case Study 2: Neuroprotective Activity
Another study explored the neuroprotective effects of related compounds against oxidative stress-induced neurotoxicity. The results indicated that certain derivatives could mitigate neuronal damage by reducing reactive oxygen species (ROS) levels and enhancing antioxidant defenses .
Properties
IUPAC Name |
(3R)-1-[6-(2-aminoethoxy)pyrimidin-4-yl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c11-2-4-16-10-5-9(12-7-13-10)14-3-1-8(15)6-14/h5,7-8,15H,1-4,6,11H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCBMIFOANDPLZ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC(=NC=N2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=CC(=NC=N2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















